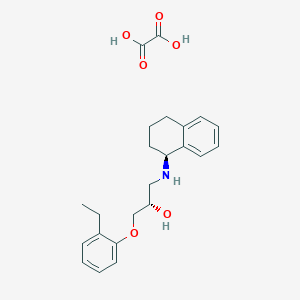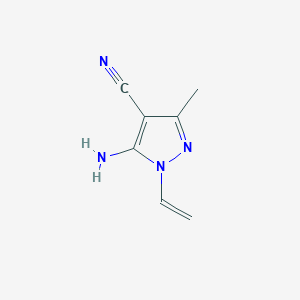
(S)-(+)-NBD-Py-NCS
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (S)-(+)-NBD-Py-NCS involves multistep reactions that can be tailored to achieve specific molecular structures and properties. For example, the formation of mononuclear nitrido complexes of chromium(VI) and molybdenum(VI) demonstrates the complexity and precision required in synthesizing compounds with specific configurations and bonding arrangements, which could be analogous to the synthesis of (S)-(+)-NBD-Py-NCS (Chiu et al., 1996).
Molecular Structure Analysis
Understanding the molecular structure of (S)-(+)-NBD-Py-NCS involves examining its bonding, geometry, and overall molecular architecture. Studies on similar compounds, like lead(II) complexes with bipyridine, acetate, and thiocyanate ligands, offer insights into the coordination environments and geometrical arrangements that might be present in (S)-(+)-NBD-Py-NCS. These compounds exhibit unique structural features, such as one-dimensional polymer chains and specific coordination geometries around metal centers, which are crucial for understanding the molecular structure of (S)-(+)-NBD-Py-NCS (Morsali & Chen, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of (S)-(+)-NBD-Py-NCS can be inferred from studies on similar compounds. For instance, the synthesis of nitrogen-doped carbon nanobelts highlights the chemical reactions and structural configurations possible with nitrogen incorporation, which may have parallels to the chemical behavior of (S)-(+)-NBD-Py-NCS (Zhu et al., 2021).
Physical Properties Analysis
The physical properties of compounds like (S)-(+)-NBD-Py-NCS, such as stability, morphology, and thermal properties, are critical for their application in various fields. Research on nano-structured lead(II) coordination polymers provides valuable data on the thermal stability and morphology, which could be analogous to the physical properties of (S)-(+)-NBD-Py-NCS (Fard-Jahromi & Morsali, 2010).
Aplicaciones Científicas De Investigación
"Using physics in the coal industry (2) Research and Development"
by K. Daykin and J. C. Rumsey (1975) discusses the applications of physics in research and development work in coal mining (Daykin & Rumsey, 1975).
"Using research evidence to inform public policy decisions" by Charles R. Moseley et al. (2013) describes the application of scientific data in the development and implementation of public policy (Moseley et al., 2013).
"Applications of complex systems science in obesity and noncommunicable chronic disease research" by Youfa Wang et al. (2014) examines the application of systems science in public health research (Wang et al., 2014).
"PROJECT BASED LEARNING INTEGRATED TO STEM TO ENHANCE ELEMENTARY SCHOOL’S STUDENTS SCIENTIFIC LITERACY" by J. Afriana et al. (2016) discusses the integration of Project Based Learning with STEM in enhancing students' scientific literacy (Afriana et al., 2016).
"On the Easy Use of Scientific Computing Services for Large Scale Linear Algebra and Parallel Decision Making with the P-Grade Portal" by H. Astsatryan et al. (2013) discusses the use of scientific computing services in large-scale data analysis (Astsatryan et al., 2013).
Propiedades
IUPAC Name |
7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCHHTYBXOUKH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585046 | |
| Record name | 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163927-30-8 | |
| Record name | 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-NBD-Py-NCS [=(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)









